Desloratadine-d5

Übersicht

Beschreibung

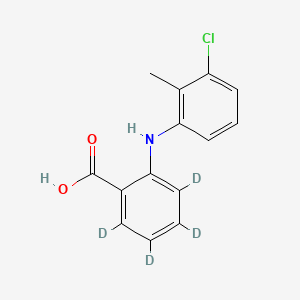

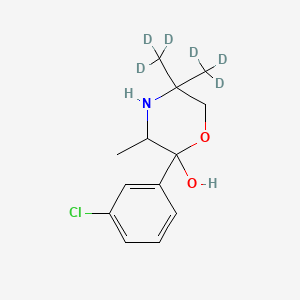

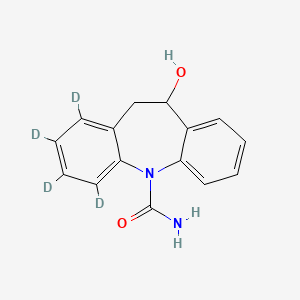

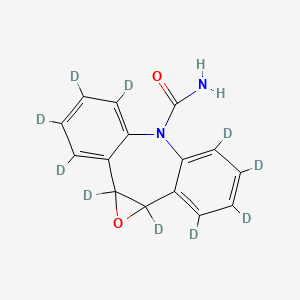

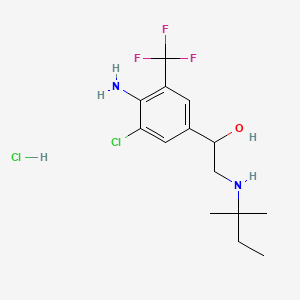

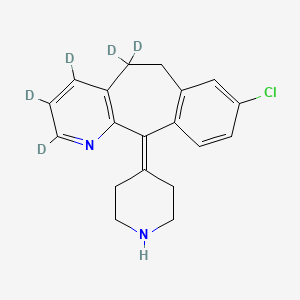

Desloratadine is an antihistamine used to treat the symptoms of allergies, such as sneezing, watery eyes, itching, and runny nose . It is also used to treat skin hives and itching in people with chronic skin reactions . Desloratadine-d5 is the deuterium labeled version of Desloratadine .

Molecular Structure Analysis

Desloratadine is a selective H1-receptor antagonist . It has a long-lasting effect and does not cause drowsiness because it does not readily enter the central nervous system . The molecular structure of Desloratadine-d5 is similar to that of Desloratadine, but with deuterium atoms .

Chemical Reactions Analysis

A liquid chromatography tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of Desloratadine (DL) in human plasma using Desloratadine-d5 (DLD5) as an internal standard (IS) . The method was validated over a linear concentration range of 20.0–200.0 ng/mL for both analytes .

Physical And Chemical Properties Analysis

Desloratadine was fully characterized using thermal analyses (DSC, TG), FT-IR, Raman, PXRD, and SEM, demonstrating the drug’s physico-chemical properties . The FTIR study proved a new spectrum .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity : Desloratadine exhibits anti-inflammatory properties beyond its antihistamine effects. It inhibits the release or generation of multiple inflammatory mediators like IL-4, IL-6, IL-8, IL-13, and others. It also inhibits cell adhesion molecules, eosinophil chemotaxis, and superoxide generation (Geha & Meltzer, 2001).

Pharmacokinetics and Safety : Desloratadine is rapidly absorbed and has a half-life of 21-27 hours, allowing for once-daily dosing. It shows minimal interaction with other drugs and has no significant adverse effects on the central nervous, cardiovascular, renal, or gastrointestinal systems (Henz, 2001).

Inclusion Complex Formation : A study on Desloratadine and β-Cyclodextrin in solution indicates the formation of a 1:1 inclusion complex, suggesting potential for enhanced drug delivery systems (Ali, Upadhyay, & Maheshwari, 2007).

Clinical Efficacy in Allergic Conditions : Desloratadine is effective in treating seasonal allergic rhinitis, chronic idiopathic urticaria, and in patients with asthma. It reduces symptoms like nasal congestion, pruritus, hives, and improves quality of life (Agrawal, 2001).

Oxidative Stress Protection : In vitro studies show that Desloratadine has protective effects against oxidative stress in human erythrocytes, suggesting potential antioxidant properties (Sadowska-Woda, Sychta, Rachel, & Bieszczad-Bedrejczuk, 2010).

Compatibility with Pharmaceutical Excipients : A study characterizing Desloratadine's physico-chemical properties found interactions with certain pharmaceutical excipients, indicating its compatibility in drug formulations (Veronez, Daniel, Garcia, & Trevisan, 2014).

Eigenschaften

IUPAC Name |

13-chloro-5,6,7,9,9-pentadeuterio-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i1D,2D,3D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUOIFJMECXRGI-ZMXCGMLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C3CCNCC3)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601115929 | |

| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desloratadine-d5 | |

CAS RN |

1020719-34-9 | |

| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.